1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazoquinoxaline class, characterized by a fused bicyclic core (imidazo[4,5-b]quinoxaline) with a 4-chlorobenzenesulfonyl group at position 1 and an oxolan-2-ylmethyl substituent at position 2. Its molecular weight is estimated at ~465.9 g/mol (based on analogs), with moderate lipophilicity (predicted XLogP3 ~4.5–5.0). Applications are hypothesized to include kinase inhibition or anticancer activity, as seen in structurally related compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-2,5-10,15H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIVMYWEQDXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the imidazoquinoxaline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. The unique structural features of this compound, including the quinoxaline core and sulfonyl group, suggest diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
| Property | Description |
|---|---|
| Molecular Formula | C15H17ClN2O5S |
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | VOGKKYBABIGJLC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- MDM2 Inhibition : The compound has been shown to inhibit MDM2, a negative regulator of the tumor suppressor protein p53. This inhibition leads to the activation of p53 pathways, promoting apoptosis in cancer cells .
- Tyrosine Kinase Targeting : It exhibits potential as a therapeutic agent targeting tyrosine kinases involved in cancer progression and metastasis.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively induces cell death in various cancer cell lines through apoptosis and cell cycle arrest.
Study 1: MDM2 Inhibition and p53 Activation
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited MDM2 activity in human cancer cells. The results indicated a marked increase in p53 levels and subsequent activation of pro-apoptotic genes. This suggests its potential as a novel anticancer therapeutic agent targeting the MDM2-p53 interaction.
Study 2: Tyrosine Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific tyrosine kinases associated with tumor growth. The study revealed that treatment with this compound resulted in reduced phosphorylation of key signaling proteins involved in cell proliferation and survival pathways.
Pharmacological Profile
The pharmacological profile of the compound includes:
- Antitumor Activity : Effective against various cancer cell lines.
- Selectivity : Demonstrates selectivity towards cancerous cells over normal cells.
- Mechanistic Insights : Provides insights into the modulation of critical signaling pathways involved in cancer biology.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Lipophilicity and Solubility
- The target compound’s oxolane substituent likely reduces XLogP3 compared to the trifluoromethylphenyl analog (XLogP3 5.6) , enhancing aqueous solubility. This contrasts with the 2-methoxybenzyl derivative , which has lower polarity due to its aromatic methoxy group.
- The sulfonyl group in all analogs contributes to electrophilic reactivity, critical for binding kinase ATP pockets .
Synthetic Accessibility Synthesis of the target compound likely involves nucleophilic substitution or Suzuki coupling to attach the sulfonyl and oxolanylmethyl groups, akin to methods in and . For example, Pd-catalyzed cross-coupling could link the imidazoquinoxaline core to the oxolane moiety .
Biological Activity Imidazoquinoxalines with sulfonyl groups (e.g., ) often target kinases or growth factor receptors. The oxolane group in the target compound may improve bioavailability compared to the CF3-phenyl analog, which is highly lipophilic but prone to metabolic oxidation . Anticancer derivatives in show IC50 values in the µM range, suggesting the target compound’s activity could be comparable if optimized .
Metabolic Stability
- The oxolane ring may reduce first-pass metabolism compared to compounds with ester or primary alcohol groups (e.g., ’s metabolites). However, the sulfonyl group could still undergo phase II conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
